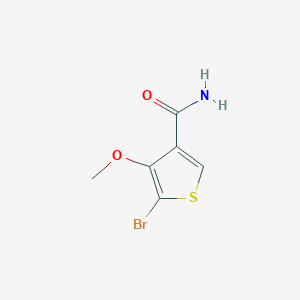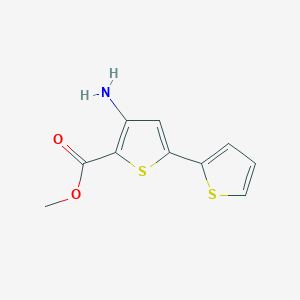
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is a chemical compound with potential applications in scientific research. It belongs to the class of pyridopyrimidine derivatives, which have shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various cellular processes such as DNA replication, cell division, and protein synthesis. It may also modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, it has been reported to have antiviral activity against herpes simplex virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- in lab experiments is its potential use in a wide range of biological assays. It has been shown to exhibit activity against various targets, making it a versatile tool for researchers. However, the limitations of this compound include its moderate yield and the need for recrystallization to improve purity.
Zukünftige Richtungen
There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its activity against other viruses and to develop it as a potential antiviral agent. In addition, further studies are needed to elucidate its mechanism of action and to optimize its synthesis to improve yield and purity.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is a promising compound with potential applications in scientific research. Its diverse biological activities and potential use in the treatment of various diseases make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis for more efficient use in lab experiments.
Synthesemethoden
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- involves a multi-step process. The first step involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base to form the corresponding pyridopyrimidine intermediate. The intermediate is then treated with 4-methoxybenzoyl chloride and a base to yield the final product. The yield of the product is moderate, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- has shown potential applications in scientific research. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
172753-15-0 |
|---|---|
Produktname |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- |
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-22-12-7-5-11(6-8-12)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20) |
InChI-Schlüssel |
OBAWZPBSQYASTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Andere CAS-Nummern |
172753-15-0 |
Synonyme |
N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




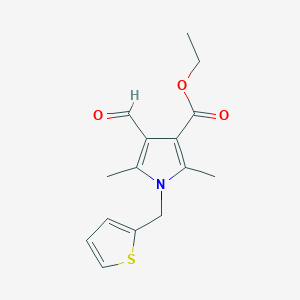

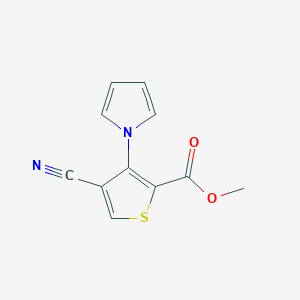
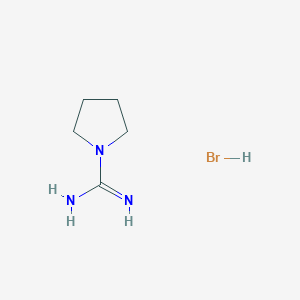

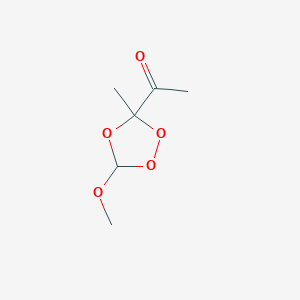
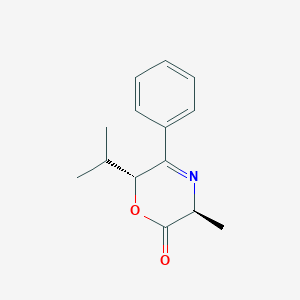
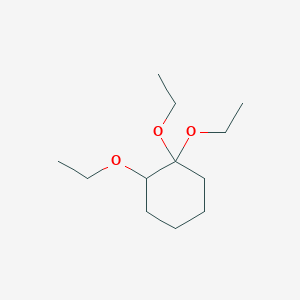
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
